(2-methyl-1H-indol-4-yl)boronic acid (2-methyl-1H-indol-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13568976
InChI: InChI=1S/C9H10BNO2/c1-6-5-7-8(10(12)13)3-2-4-9(7)11-6/h2-5,11-13H,1H3
SMILES: B(C1=C2C=C(NC2=CC=C1)C)(O)O
Molecular Formula: C9H10BNO2
Molecular Weight: 174.99 g/mol

(2-methyl-1H-indol-4-yl)boronic acid

CAS No.:

Cat. No.: VC13568976

Molecular Formula: C9H10BNO2

Molecular Weight: 174.99 g/mol

* For research use only. Not for human or veterinary use.

(2-methyl-1H-indol-4-yl)boronic acid -

Specification

Molecular Formula C9H10BNO2
Molecular Weight 174.99 g/mol
IUPAC Name (2-methyl-1H-indol-4-yl)boronic acid
Standard InChI InChI=1S/C9H10BNO2/c1-6-5-7-8(10(12)13)3-2-4-9(7)11-6/h2-5,11-13H,1H3
Standard InChI Key KXGGOWBPTLOYNR-UHFFFAOYSA-N
SMILES B(C1=C2C=C(NC2=CC=C1)C)(O)O
Canonical SMILES B(C1=C2C=C(NC2=CC=C1)C)(O)O

Introduction

(2-methyl-1H-indol-4-yl)boronic acid is a boronic acid derivative of indole, specifically modified at the 2-position with a methyl group and at the 4-position with a boronic acid group. This compound is used as a building block in organic synthesis, particularly in reactions involving cross-coupling, such as the Suzuki-Miyaura reaction. Its unique structure makes it valuable for creating complex molecules with specific properties.

Synthesis

The synthesis of (2-methyl-1H-indol-4-yl)boronic acid typically involves the preparation of the indole ring followed by the introduction of the boronic acid group. This can be achieved through various methods, including lithiation of the indole ring and subsequent reaction with boron-containing reagents.

Applications

Boronic acids are widely used in medicinal chemistry due to their ability to form covalent bonds with biological targets, such as enzymes and proteins . They are also crucial in organic synthesis for forming carbon-carbon bonds via cross-coupling reactions.

Biological Applications

While specific biological applications of (2-methyl-1H-indol-4-yl)boronic acid are not extensively documented, boronic acids in general have shown promise in inhibiting enzymes and in drug development. For instance, boronic acid derivatives have been used as inhibitors of β-lactamases and histone deacetylases (HDACs) .

Chemical Reactions

In organic synthesis, boronic acids like (2-methyl-1H-indol-4-yl)boronic acid are often used in Suzuki-Miyaura cross-coupling reactions. These reactions are efficient for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides in the presence of a palladium catalyst .

Storage and Handling

  • Storage Conditions: It is recommended to store (2-methyl-1H-indol-4-yl)boronic acid in a dark place under an inert atmosphere at temperatures between 2-8°C .

  • Safety Precautions: Handling should be done with caution, following standard laboratory safety protocols. The compound is classified with hazard statements such as H302, indicating toxicity if swallowed .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator